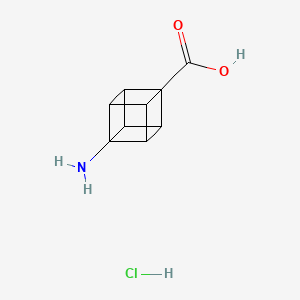

![molecular formula C19H15NO6 B6144466 3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 345585-35-5](/img/structure/B6144466.png)

3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

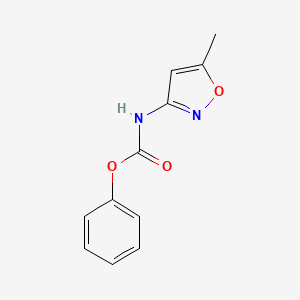

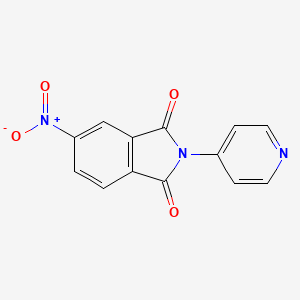

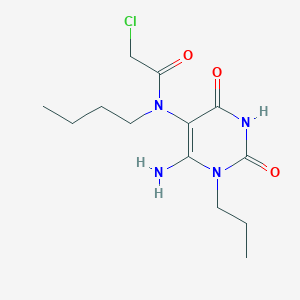

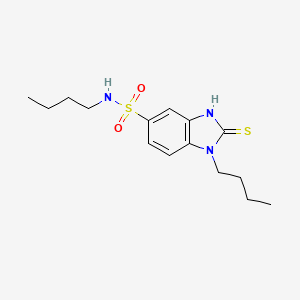

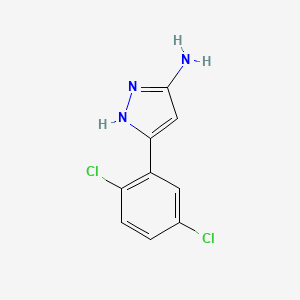

3-[4-(Acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, also known as 4-acetoxyindole-3-acetic acid (IAA) is an important organic compound found in plants. It is a naturally occurring auxin, a type of plant hormone, and is involved in many processes such as cell division and elongation, leaf formation, and root growth. IAA is an important compound for plant growth and development, and has been widely studied in the fields of plant physiology, biochemistry, and molecular biology.

Wirkmechanismus

IAA is an active auxin in plants, and it acts as a signaling molecule to regulate various processes in plants. It binds to the auxin receptor, a protein located in the cell membrane, and activates a signaling cascade that leads to changes in gene expression. This activation of gene expression leads to changes in cell division and elongation, leaf formation, and root growth.

Biochemical and Physiological Effects

IAA has a variety of biochemical and physiological effects on plants. It promotes cell division and elongation, which leads to the formation of new leaves and roots. It also stimulates root growth and helps to establish the plant's root system. IAA also helps to regulate the expression of genes involved in various processes, including photosynthesis, respiration, and nutrient uptake.

Vorteile Und Einschränkungen Für Laborexperimente

The use of IAA in laboratory experiments has many advantages. It is a naturally occurring compound, so it is easy to obtain and use in experiments. It is also relatively stable and can be stored for long periods of time. Additionally, its effects on plants can be easily observed and measured. However, there are some limitations to using IAA in laboratory experiments. It is not always possible to obtain large amounts of the compound, and it is difficult to control the concentration of the compound in experiments.

Zukünftige Richtungen

The use of IAA in scientific research is likely to continue to grow in the future. In particular, there is a need to further understand the biochemical and physiological effects of IAA on plants. Additionally, research into the mechanisms of action of IAA and its role in regulating gene expression is ongoing. Further research is also needed to identify new methods of synthesizing IAA and to develop new methods for measuring and controlling its concentration in experiments. Finally, research into the applications of IAA in agriculture, such as its use as a plant growth regulator, is also ongoing.

Synthesemethoden

IAA can be synthesized in the laboratory using a variety of methods. The most commonly used method is the Fischer indole synthesis, which involves the reaction of an aromatic aldehyde and an aromatic amine in the presence of a base. This reaction produces an indole, which is then converted to IAA by reaction with an acyl chloride. Other methods for synthesizing IAA include the Knoevenagel condensation, the Curtius rearrangement, and the Wittig reaction.

Wissenschaftliche Forschungsanwendungen

IAA is widely used in scientific research, particularly in the fields of plant physiology and biochemistry. It is used to study the effects of auxins on plant growth and development, and to study the role of auxins in plant responses to environmental stimuli. IAA is also used to study the regulation of gene expression in plants, and to study the biochemical pathways involved in auxin-mediated responses.

Eigenschaften

IUPAC Name |

3-(4-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)26-13-8-6-12(7-9-13)10-16(19(24)25)20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9,16H,10H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCSXSUSZNLBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409177 |

Source

|

| Record name | 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |

CAS RN |

65594-96-9 |

Source

|

| Record name | 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)

![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)